N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydroindazole core linked via a carboxamide group to a 5-methoxyindole moiety.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-25-13-6-7-16-15(10-13)12(11-21-16)8-9-20-19(24)18-14-4-2-3-5-17(14)22-23-18/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
ZUZRYWABIBHGIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Indazole-3-Carboxylic Acid Synthesis
The tetrahydroindazole core is typically derived from indazole-3-carboxylic acid, a critical intermediate. Traditional diazonium salt-based routes faced challenges such as low yields (25–43%) and safety risks due to explosive intermediates. A patented diazonium-free method (Scheme 1) addresses these issues:
-
Step 1 : Benzaldehyde phenylhydrazone is treated with oxalyl chloride to form an intermediate dichloride.
-
Step 2 : Cyclization using aluminum chloride in dichloromethane yields indazole-3-carboxylic acid.
This method achieves a 76% yield via crystallization in acetic acid and dichloromethane, producing Form B crystals, which are converted to solvent-free Form A through reflux in methanol.
Table 1: Comparison of Indazole-3-Carboxylic Acid Synthesis Methods
| Method | Yield | Key Reagents | Safety Considerations |
|---|---|---|---|
| Diazonium salt route | 25–43% | Sodium nitrite, H₂SO₄ | Explosive intermediates |
| Diazonium-free route | 76% | AlCl₃, oxalyl chloride | Improved scalability |
5-Methoxyindole Ethylamine Synthesis
The 5-methoxyindole moiety is synthesized via selective oxidation and functionalization. A Brønsted acid-mediated approach using trifluoroacetic acid (TFA) converts tetrahydroindoline derivatives to indoles (95% yield). Key steps include:
-
Oxidation : TFA induces ring-opening of tetrahydropyridazine intermediates, followed by rearomatization to form the indole ring.
-
Ethylamine side chain introduction : Nucleophilic substitution or reductive amination attaches the ethylamine group to the indole’s C3 position.
Coupling Strategies for Carboxamide Formation
Amide Bond Formation
The final step involves coupling indazole-3-carboxylic acid with 2-(5-methoxy-1H-indol-3-yl)ethylamine. Peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) are preferred, achieving near-quantitative yields.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HBTU | DMF | 45°C | >95% |
| EDCI | THF | RT | 78% |
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance scalability, continuous flow systems replace batch processing for oxidation and cyclization steps. These systems improve heat transfer and reduce reaction times, critical for exothermic steps like AlCl₃-mediated cyclizations.
Crystallization Techniques
Form A of indazole-3-carboxylic acid (solvent-free) is preferred for industrial use due to its stability. Conversion from Form B is achieved via reflux in methanol, ensuring high purity (>99%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares the target compound with key analogs from the evidence:
Structural and Functional Differences
- Heterocyclic Core: The tetrahydroindazole in the target compound introduces partial saturation, enhancing conformational flexibility compared to planar quinazolines (Compound 11c) or aromatic indoles (5-MeO-DALT). This may improve binding to enzymes requiring hydrophobic interactions . The carboxamide linker in the target compound contrasts with the amine linker in Compound 11c and the iodoacetamide in SD4.
- Substituent Effects: The 5-methoxyindole moiety is conserved across all compounds, suggesting a shared role in π-stacking or receptor binding. However, the ethyl-carboxamide linker in the target compound may reduce basicity compared to the ethyl-amine in 5-MeO-DALT, altering receptor selectivity (e.g., serotonin vs. kinase targets) . Iodoacetamide in SD6 introduces electrophilic reactivity, enabling covalent binding to thiols (e.g., cysteine residues), a feature absent in the non-reactive carboxamide of the target compound .
Physicochemical Properties
- Solubility : The tetrahydroindazole core and carboxamide may enhance aqueous solubility compared to lipophilic tryptamines (e.g., 5-MeO-DALT).
- Stability : The carboxamide linker is less prone to hydrolysis than the iodoacetamide in SD6, suggesting better shelf-life .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety linked to a tetrahydro-indazole framework. Its molecular formula is with a molecular weight of approximately 286.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-methoxyindole have shown efficacy against various bacterial strains. The compound's mechanism may involve the inhibition of protein synthesis and disruption of cell wall integrity.
- Case Study : A study demonstrated that similar indole derivatives had minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 15.625 to 62.5 μM, indicating potent antibacterial activity .
Anticancer Potential
Indole derivatives are also being explored for their anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Research Findings : In vitro studies have shown that related compounds can inhibit tumor growth in breast and colon cancer cell lines by inducing cell cycle arrest and apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : The neuroprotective effect is hypothesized to arise from antioxidant activity and the ability to modulate neurotransmitter levels .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence signaling pathways related to apoptosis and inflammation.
- Interaction with Receptors : Potential interactions with serotonin receptors could explain both its neuroactive and mood-modulating effects.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide?
Answer:
- Key Steps :
- Indole Functionalization : Introduce the 5-methoxy group to the indole core via Friedel-Crafts alkylation or substitution reactions under acidic conditions .
- Indazole Synthesis : Construct the tetrahydroindazole ring via cyclization of hydrazine derivatives with cyclic ketones, followed by carboxamide formation using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
- Side-Chain Coupling : Link the indole and indazole moieties via ethylenediamine-derived spacers using nucleophilic substitution or amide bond formation .
- Characterization : Validate purity and structure via -/-NMR, HPLC, and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers assess the compound’s structural stability under varying pH and temperature conditions?
Answer:
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 7–30 days.
- Monitor degradation via LC-MS and compare with control samples.
- Use X-ray crystallography (e.g., SHELX programs ) to resolve crystal structures and identify hydrolysis-prone bonds (e.g., amide groups) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Approach :
- Standardize Assays : Re-evaluate activity in multiple cell lines (e.g., HEK293, HeLa) using consistent protocols (e.g., MTT assays for cytotoxicity).
- Control Variables : Account for differences in solvent (DMSO vs. saline), concentration ranges (µM vs. nM), and incubation times .
- Mechanistic Profiling : Use kinase inhibition panels or CRISPR screens to identify off-target effects that may explain variability .
Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?
Answer:
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT) or kinases, guided by indole/indazole pharmacophores .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to optimize experimental design for in vivo pharmacokinetic studies of this compound?
Answer:
- Protocol :
- Dosing : Administer via intravenous (IV) and oral (PO) routes in rodent models to calculate bioavailability.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24h post-dose; analyze via LC-MS/MS.
- Tissue Distribution : Measure compound levels in brain, liver, and kidneys to assess blood-brain barrier penetration and metabolic clearance .
- Challenges : Address poor aqueous solubility via co-solvents (e.g., PEG-400) or nanoparticle formulations .
Basic: What analytical techniques are critical for confirming the compound’s stereochemistry?
Answer:
- Methods :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for chiral centers in the tetrahydroindazole ring .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement .
Advanced: How to investigate the role of the methoxy group in modulating biological activity?
Answer:
- Strategy :
- SAR Studies : Synthesize analogs with -OCH replaced by -H, -F, or -Cl; compare IC values in target assays .
- Metabolic Profiling : Use liver microsomes to assess if demethylation occurs, altering activity .
- Crystallography : Compare ligand-receptor co-crystal structures to identify hydrogen bonding or steric effects .
Basic: What are the primary challenges in scaling up the synthesis of this compound?
Answer:
- Issues :
- Low Yields : Optimize cyclization steps (e.g., indazole formation) using microwave-assisted synthesis to reduce reaction times .
- Purification : Use flash chromatography or recrystallization from DMF/acetic acid mixtures to isolate high-purity product .
- Safety : Mitigate risks from explosive intermediates (e.g., hydrazine derivatives) via controlled addition protocols .
Advanced: How to design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Framework :
- Core Modifications : Vary indole (e.g., 5-methoxy vs. 5-fluoro) and indazole (e.g., tetrahydro vs. aromatic) scaffolds .
- Side-Chain Variations : Test ethylenediamine linkers of different lengths or rigidity (e.g., propyl vs. cyclopropyl) .
- Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to assess potency changes .
- Data Analysis : Use multivariate regression to correlate structural features with activity .
Advanced: What strategies can address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Troubleshooting :
- Metabolic Stability : Test compound stability in liver microsomes; add cytochrome P450 inhibitors (e.g., ketoconazole) if rapid metabolism is observed .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; adjust dosing to account for free fraction .
- Formulation : Improve bioavailability using lipid-based carriers or prodrug approaches (e.g., esterification of the carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
